A Comprehensive Technical Guide to the Synthesis and Characterization of Cinnamaldehyde Dimethyl Acetal
A Comprehensive Technical Guide to the Synthesis and Characterization of Cinnamaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of cinnamaldehyde (B126680) dimethyl acetal (B89532), a protected form of cinnamaldehyde. It details the compound's physicochemical properties, a robust synthesis protocol, and comprehensive characterization methodologies. This guide is intended to serve as a critical resource for professionals in organic synthesis, analytical chemistry, and drug development who require detailed procedural information and reference data for this compound.
Physicochemical Properties
Cinnamaldehyde dimethyl acetal, systematically named [(E)-3,3-dimethoxyprop-1-enyl]benzene, is the dimethyl acetal of cinnamaldehyde.[1][2] It is often used in organic synthesis to protect the aldehyde group of cinnamaldehyde during reactions where the aldehyde would otherwise be reactive. The compound is generally a pale yellow, oily liquid.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Cinnamaldehyde Dimethyl Acetal
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][4] |
| Molecular Weight | 178.23 g/mol | [1][3][4] |
| CAS Number | 63511-93-3 / 4364-06-1 | [1][2][3][4] |
| Appearance | Pale yellow clear liquid | [3] |
| Boiling Point | 256.00 °C (at 760.00 mm Hg) | [3] |
| Specific Gravity | 1.016 to 1.020 @ 25 °C | [3] |
| Refractive Index | 1.530 to 1.534 @ 20 °C | [3] |
| Flash Point | 93.33 °C (200.00 °F) | [3] |
| Solubility | Soluble in alcohol; slightly soluble in water.[3] | |
| Stability | Stable under basic and neutral conditions; hydrolyzes in the presence of acid.[4] |
Synthesis: Acid-Catalyzed Acetalization
The most common method for synthesizing cinnamaldehyde dimethyl acetal is the acid-catalyzed reaction of cinnamaldehyde with methanol (B129727).[4] This reaction is an equilibrium process where methanol acts as both the nucleophile and the solvent.
2.1 Reaction Principle
The mechanism involves the initial protonation of the cinnamaldehyde carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol.[4][5] This forms a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields a resonance-stabilized carbocation. A second molecule of methanol then attacks this carbocation, and subsequent deprotonation gives the final acetal product.
Caption: Acid-catalyzed formation of cinnamaldehyde dimethyl acetal from cinnamaldehyde and methanol.
2.2 Experimental Protocol: Synthesis
This protocol is a representative procedure for the synthesis of cinnamaldehyde dimethyl acetal.
Materials and Reagents:
-
trans-Cinnamaldehyde (1.0 eq)
-
Anhydrous Methanol (used as solvent and reactant)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
-
Separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask containing anhydrous methanol (approx. 4 mL per 10 mmol of aldehyde), add trans-cinnamaldehyde (e.g., 10 mmol, 1.32 g).
-
Stir the mixture at room temperature to ensure dissolution.
-
Carefully add a catalytic amount of concentrated hydrochloric acid (1-2 drops).[5]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the cinnamaldehyde spot/peak.[5] Reaction times typically range from 30 minutes to a few hours.[5]
Work-up and Purification:
-
Upon completion, neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.[5]
-
Remove the bulk of the methanol using a rotary evaporator.[5]
-
To the remaining residue, add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers and wash with brine (20 mL) to remove residual water.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
If necessary, purify the crude product by vacuum distillation.
Characterization of Cinnamaldehyde Dimethyl Acetal
Thorough characterization is essential to confirm the structure and purity of the synthesized product. The typical workflow involves a combination of spectroscopic techniques.
Caption: A typical experimental workflow for the purification and characterization of the synthesized product.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of cinnamaldehyde dimethyl acetal.[4]
Experimental Protocol:
-
Prepare the sample by dissolving a small amount of the purified product (5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to literature data.
Expected Spectral Data: The following tables summarize the characteristic chemical shifts for cinnamaldehyde dimethyl acetal.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Atom/Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl Group (Ar-H) | 7.22 - 7.41 | m | - | 5H |
| Vinylic Proton (C=CH-Ar) | 6.64 | d | 15.9 | 1H |
| Vinylic Proton (CH-CH=) | Varies | dd | Varies | 1H |
| Acetal Proton (CH(OMe)₂) | 4.96 | d | 5.0 | 1H |
| Methoxy Protons (-OCH₃) | ~3.3 | s | - | 6H |
| Source:[4][6] |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| Phenyl Group (C-1') | 136.0 - 136.6 |
| Phenyl Group (C-3', 5') | 128.5 |
| Phenyl Group (C-4') | 128.0 - 127.8 |
| Phenyl Group (C-2', 6') | 126.6 |
| Vinylic Carbon (C-3) | 133.9 |
| Vinylic Carbon (C-2) | 125.6 |
| Acetal Carbon (C-1) | 102.9 |
| Methoxy Carbons (-OCH₃) | 52.6 |
| Source:[4][6] |
3.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the conversion of the aldehyde functional group to an acetal.
Experimental Protocol:
-
Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquire the IR spectrum using an FTIR spectrometer.
-
The most definitive change is the disappearance of the strong C=O stretching vibration of the aldehyde, which is prominent in the cinnamaldehyde spectrum around 1667-1680 cm⁻¹.[4][7]
3.3 Mass Spectrometry (MS)
Mass spectrometry, typically coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Dilute a small sample of the purified product in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject the sample into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Acquire the mass spectrum, typically using Electron Ionization (EI).
Expected Spectral Data: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions.
Table 4: Key Mass Spectrometry Fragments (EI-MS)
| m/z | Relative Intensity | Putative Fragment |
| 178 | Low | [M]⁺ (Molecular Ion) |
| 147 | 99.99 | [M - OCH₃]⁺ |
| 115 | 58.33 | [M - OCH₃ - CH₃OH]⁺ or [C₉H₇]⁺ |
| 121 | 36.46 | [C₈H₉O]⁺ |
| 77 | 32.29 | [C₆H₅]⁺ (Phenyl cation) |
| 103 | 31.12 | [C₈H₇]⁺ |
| Source:[1] |
Stability Considerations
While the acetal functional group is stable to bases and most nucleophiles, it is susceptible to hydrolysis under acidic conditions, which regenerates cinnamaldehyde and methanol.[4] It is also important to note that cinnamaldehyde can react with methanol, its analytical solvent, to form the dimethyl acetal over time.[6][8] This reaction is accelerated by higher concentrations of cinnamaldehyde, elevated storage temperatures, and exposure to light.[4][6][9] Therefore, when handling standard solutions of cinnamaldehyde in methanol for analytical purposes, these factors must be carefully controlled to prevent unintended acetal formation.[6][8][9]
References
- 1. Cinnamaldehyde dimethyl acetal | C11H14O2 | CID 5463228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamic aldehyde, dimethyl acetal [webbook.nist.gov]
- 3. cinnamaldehyde dimethyl acetal, 4364-06-1 [thegoodscentscompany.com]
- 4. Cinnamaldehyde dimethyl acetal | 63511-93-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Formation of cinnamaldehyde dimethyl acetal in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]
